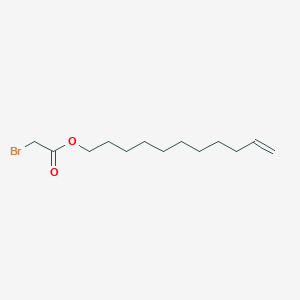

10-Undecenyl bromoacetate

Description

Structure

3D Structure

Properties

CAS No. |

195373-65-0 |

|---|---|

Molecular Formula |

C13H23BrO2 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

undec-10-enyl 2-bromoacetate |

InChI |

InChI=1S/C13H23BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2H,1,3-12H2 |

InChI Key |

GDVJTWACUPNIGM-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCOC(=O)CBr |

Canonical SMILES |

C=CCCCCCCCCCOC(=O)CBr |

Synonyms |

10-Undecenyl bromoacetate |

Origin of Product |

United States |

Significance of Alpha Haloesters in Synthetic Methodologies

Alpha-haloesters are a class of organic compounds that feature a halogen atom (such as bromine, chlorine, or iodine) attached to the carbon atom adjacent to the ester carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them exceptionally useful intermediates in a wide array of synthetic transformations. acs.orgrsc.org Their importance stems from the electrophilic nature of the α-carbon and the ability of the ester group to activate this position for nucleophilic attack.

One of the most prominent applications of α-haloesters is in the Reformatsky reaction , a classic carbon-carbon bond-forming reaction. wikipedia.orgiitk.ac.inwisdomlib.org In this reaction, an α-haloester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgiitk.ac.inyoutube.com The zinc inserts into the carbon-halogen bond, creating an organozinc reagent known as a Reformatsky enolate, which is less reactive than Grignard or lithium enolates, thus preventing self-condensation of the ester. wikipedia.org This reaction has been a cornerstone in organic synthesis for over a century, providing reliable access to valuable β-hydroxy ester motifs. numberanalytics.com

Beyond the Reformatsky reaction, α-haloesters are precursors to a variety of other important transformations:

Darzens Condensation: This reaction involves the base-mediated reaction of an α-haloester with a ketone or aldehyde to form an α,β-epoxy ester, also known as a glycidic ester. These products are valuable intermediates for the synthesis of aldehydes, ketones, and other functional groups.

Blaise Reaction: α-haloesters can react with nitriles in the presence of zinc to form β-enamino esters or, after acidic workup, β-keto esters. organic-chemistry.org This reaction provides a direct route to these important functional groups. organic-chemistry.org

Alkylation Reactions: The electrophilic α-carbon of α-haloesters is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and carbanions. solubilityofthings.com This allows for the introduction of diverse functionalities at the α-position. For instance, ethyl bromoacetate (B1195939) is a versatile alkylating agent in organic synthesis. wikipedia.orgnih.gov

Radical Reactions: Under certain conditions, α-haloesters can participate in radical reactions. For example, nickel- and palladium-catalyzed single-electron transfer (SET) processes can generate radical intermediates from α-haloesters, which can then undergo alkylation to form new carbon-carbon bonds, including the construction of sterically hindered quaternary carbon centers. longdom.org

The versatility of α-haloesters is further enhanced by the ability to tune their reactivity by changing the halogen atom (I > Br > Cl) and the ester group. This allows for fine control over reaction conditions and compatibility with a wide range of other functional groups.

The Undecenyl Moiety: a Versatile Alkenyl Scaffold in Organic Synthesis

The undecenyl group, specifically the 10-undecenyl chain, is a long-chain hydrocarbon featuring a terminal double bond. This structural feature makes it a highly versatile and valuable component in organic synthesis for several key reasons. Derived from the pyrolysis of ricinoleic acid from castor oil, undecylenic acid and its derivatives are readily available and provide a renewable feedstock for chemical synthesis. nih.gov

The primary utility of the undecenyl moiety lies in the reactivity of its terminal alkene. This double bond can participate in a wide range of important chemical transformations, allowing for the construction of more complex molecules and the introduction of various functional groups. Key reactions involving the terminal alkene of the undecenyl group include:

Alkene Metathesis: This powerful reaction, often catalyzed by ruthenium or tungsten complexes, allows for the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) of dienes containing an undecenyl group can be used to form large rings (macrolides). ethz.ch

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a terminal alcohol (11-hydroxyundecyl) group. This provides a method to introduce a hydroxyl group at the end of the long alkyl chain.

Epoxidation: The terminal double bond can be converted to an epoxide using reagents such as peroxy acids. This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups.

Polymerization: The terminal alkene allows the undecenyl moiety to act as a monomer in various polymerization reactions, leading to the formation of polymers with long alkyl side chains. nih.govcymitquimica.com This is useful for modifying the properties of materials. cymitquimica.com

Click Chemistry: The terminal alkene can be functionalized to participate in "click" reactions, such as the thiol-ene reaction, which allows for the efficient and specific conjugation of the undecenyl-containing molecule to other molecules or surfaces.

The long, flexible eleven-carbon chain of the undecenyl group also imparts specific physical properties to molecules, such as increased hydrophobicity and solubility in nonpolar organic solvents. cymitquimica.com This can be advantageous in the synthesis of molecules designed to interact with lipid bilayers or other nonpolar environments. The bifunctional nature of undecylenic acid and its derivatives, possessing both a carboxylic acid (or its ester) and a terminal alkene, makes them valuable linkers for conjugating different molecular entities. nih.gov

Historical Context and Foundational Reactions of Bromoacetate Chemistry

Esterification and Bromination Approaches

The direct formation of this compound can be achieved through the esterification of 10-undecen-1-ol (B85765) with a bromoacetylating agent. A common method involves the reaction of 10-undecen-1-ol with bromoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent to facilitate the ester bond formation. scholaris.ca

Alternatively, the synthesis can proceed in a two-step sequence. First, 10-undecen-1-ol is converted to 10-undecenyl acetate (B1210297) through acetylation, for instance, using acetic anhydride. cdnsciencepub.com The resulting 10-undecenyl acetate can then undergo bromination to yield the final product, though specific conditions for this direct bromination are less commonly reported in standard literature.

Another direct approach involves the reaction of 10-undecen-1-ol with bromoacetyl chloride. This method offers a highly reactive acyl halide for the esterification, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A representative reaction for the synthesis of this compound is the reaction of 10-undecen-1-ol with bromoacetic acid. mdpi.com In one procedure, 10-undecen-1-ol is dissolved in a suitable solvent like dry tetrahydrofuran (B95107) (THF) under an inert atmosphere. mdpi.com The alcohol is then deprotonated using a base such as sodium hydride, followed by the addition of bromoacetic acid to form the ester. mdpi.com

Table 1: Reagents for the Esterification of 10-Undecen-1-ol

| Reagent | Role | Reference |

| Bromoacetic acid | Acylating agent | scholaris.camdpi.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dehydrating agent | scholaris.ca |

| Bromoacetyl chloride | Acylating agent | |

| Sodium hydride | Base | mdpi.com |

| Acetic anhydride | Acetylating agent for precursor synthesis | cdnsciencepub.com |

Routes Utilizing Undecylenic Acid Derivatives as Precursors

Undecylenic acid, a readily available renewable resource derived from castor oil, serves as a versatile precursor for the synthesis of this compound and related compounds. beilstein-journals.org These synthetic routes typically involve the modification of the carboxylic acid group and/or the terminal double bond.

Functionalization of the Terminal Alkene

The terminal alkene of undecylenic acid and its esters is a key site for functionalization. While direct conversion to a bromoacetate at this position is not a standard transformation, the double bond can participate in various reactions to introduce other functionalities. For instance, radical addition reactions can be employed to introduce thiol groups, which can then be further modified. acs.org

Transition metal-catalyzed isomerization can shift the terminal double bond to an internal position, which can alter the reactivity and properties of the resulting derivatives. epo.org

Strategic Esterification of Undecanoic Acid Derivatives

A more common strategy involves the initial reduction of the carboxylic acid group of undecylenic acid to the corresponding alcohol, 10-undecen-1-ol. This can be achieved through methods like the Bouveault-Blanc reduction of ethyl undecylenate. cdnsciencepub.com The resulting 10-undecen-1-ol can then be esterified with a bromoacetylating agent as described in section 2.1.

Esterification of undecylenic acid itself with various alcohols is a well-established process. jptcp.com For example, methyl undecylenate can be prepared by reacting undecylenic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. jptcp.com These undecylenate esters can then be subjected to further transformations.

Preparation of Diverse Undecenyl-Containing Halogenated Esters

The synthetic principles applied for this compound can be extended to prepare a variety of other undecenyl-containing halogenated esters. By varying the halogenated carboxylic acid or acyl halide, a range of haloacetate esters can be synthesized. For example, the use of chloroacetic acid or fluoroacetic acid in esterification reactions with 10-undecen-1-ol would yield 10-undecenyl chloroacetate (B1199739) and 10-undecenyl fluoroacetate (B1212596), respectively.

The synthesis of haloacetate analogues has been explored in the context of creating pheromone inhibitors. researchgate.net For instance, fluoro-, chloro-, and bromoacetate analogues of insect pheromones have been synthesized to study their biological activity. researchgate.net These syntheses often involve the esterification of the corresponding alcohol with the appropriate haloacetic acid or its derivative.

Table 2: Examples of Undecenyl-Containing Halogenated Esters

| Compound Name | Halogen | Precursors |

| This compound | Bromine | 10-Undecen-1-ol, Bromoacetic acid |

| 10-Undecenyl chloroacetate | Chlorine | 10-Undecen-1-ol, Chloroacetic acid |

| 10-Undecenyl fluoroacetate | Fluorine | 10-Undecen-1-ol, Fluoroacetic acid |

Stereoselective Synthetic Pathways to Undecenyl Bromoacetate Analogues

While the synthesis of racemic this compound is relatively straightforward, the introduction of stereocenters to create specific stereoisomers of its analogues requires more sophisticated synthetic strategies. Stereoselectivity can be achieved by using chiral starting materials or by employing stereoselective reactions.

For instance, in the synthesis of functionalized esters, stereoselective methods such as conjugate addition of lithium amides to α,β-unsaturated esters can be employed to create chiral β-amino esters. researchgate.net While not directly applied to this compound in the reviewed literature, such principles could be adapted.

Another approach involves the use of chiral catalysts. For example, the stereoselective synthesis of δ- and ε-amino ketone derivatives has been achieved through the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines, demonstrating a method for controlling stereochemistry. mdpi.com

The development of stereoselective pathways is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. While specific examples for undecenyl bromoacetate analogues are not extensively documented, the general principles of asymmetric synthesis offer a framework for their potential creation.

Exploration of Nucleophilic Substitution Pathways

The bromoacetate moiety of this compound is a prime site for nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. The carbon atom attached to the bromine is rendered electrophilic by the adjacent electron-withdrawing carbonyl group, facilitating the displacement of the bromide ion by a wide range of nucleophiles. evitachem.com This reactivity is a cornerstone of its use in synthesis.

Research has demonstrated that the bromo group can be effectively replaced by various nucleophiles to create new functionalized products. evitachem.comscholaris.ca This type of reaction is analogous to the well-established use of other bromoacetates, such as tert-butyl bromoacetate, in the alkylation of nucleophiles like amines. For instance, the tris-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate is a standard procedure that proceeds via nucleophilic substitution. nih.govnih.gov The reaction involves the lone pair of the nitrogen atom attacking the electrophilic carbon, displacing the bromide. Similarly, this compound can be used to attach the 10-undecenyl ester structure onto various substrates, such as amines, thiols, and carboxylates, to form new C-N, C-S, and C-O bonds, respectively. scholaris.cathieme-connect.de

Radical-Mediated Transformations and Atom-Transfer Mechanisms

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical-mediated transformations. A key process in this category is the Atom-Transfer Radical Addition (ATRA). In this mechanism, a radical initiator cleaves the C-Br bond to generate an α-ester-substituted radical. This electrophilic radical can then add across a C=C double bond. The resulting carbon-centered radical subsequently abstracts a bromine atom from another molecule of this compound, propagating a radical chain reaction. researchgate.netresearchgate.net

The reactivity of the bromoacetate group in atom-transfer reactions is well-documented for analogous compounds. For example, studies on ethyl bromoacetate have determined the Arrhenius functions for bromine atom transfer to an undecyl radical, providing kinetic data that is useful for planning synthetic methods that incorporate an atom transfer-cyclization process. researchgate.netacs.org These studies indicate that while bromine atom transfers are slower than corresponding iodine transfers, they are still highly effective and yield more stable brominated products that can serve as "handles" for further chemical modification. acs.org

Influence of Lewis Acids on Radical Chain Reactions

The efficiency and rate of atom-transfer radical reactions involving bromoacetates can be significantly enhanced by the use of Lewis acids. acs.org Lewis acids coordinate to the carbonyl oxygen of the bromoacetate group, which increases the electron-withdrawing nature of the ester. This activation has two major effects: it facilitates the initial bromine atom abstraction to form the α-carbonyl radical, and it increases the electrophilicity of that radical, thereby accelerating its addition to an alkene. acs.org

Research on analogous α-bromo amides has shown that in the absence of a Lewis acid, atom-transfer reactions can be sluggish with poor conversion. However, the addition of a Lewis acid can lead to dramatic improvements. A survey of various Lewis acids found that while some common ones like MgBr₂, Zn(OTf)₂, and La(OTf)₃ showed little effect, others like Scandium triflate (Sc(OTf)₃) and Ytterbium triflate (Yb(OTf)₃) were highly effective promoters of the reaction. acs.org Yb(OTf)₃, in particular, has been identified as giving the best results in several systems studied. acs.org The reactions benefit from mild conditions and short reaction times. acs.org

| Entry | Lewis Acid | Solvent | Conversion (%) |

|---|---|---|---|

| 1 | None | CH₂Cl₂ | <10 |

| 2 | MgBr₂ | CH₂Cl₂ | 15 |

| 3 | Zn(OTf)₂ | CH₂Cl₂ | 18 |

| 4 | La(OTf)₃ | CH₂Cl₂ | 25 |

| 5 | Sc(OTf)₃ | CH₂Cl₂ | 75 |

| 6 | Yb(OTf)₃ | CH₂Cl₂ | 95 |

Diastereoselectivity and Enantioselectivity in Radical Additions

Controlling the stereochemistry of newly formed chiral centers is a significant challenge in organic synthesis. In the context of radical additions involving bromoacetates, stereoselectivity can be induced by employing chiral auxiliaries. These auxiliaries are attached to the bromoacetate molecule and can effectively shield one face of the radical intermediate, directing the approach of the incoming alkene to the opposite face. acs.org

For example, studies using chiral oxazolidinone auxiliaries attached to an α-bromoacetyl group have demonstrated high levels of diastereoselectivity in atom-transfer reactions. acs.org The stereochemical outcome is often explained by a chelation model where the Lewis acid binds to the carbonyls of the oxazolidinone, fixing its conformation. This rigid structure then dictates the trajectory of the radical addition. In many cases, the resulting diastereomers can be separated by column chromatography. acs.org While achieving high enantioselectivity in these radical reactions can be challenging, the use of chiral Lewis acids in conjunction with achiral substrates represents an alternative strategy that has been explored in various radical systems. researchgate.net

| Entry | Chiral Auxiliary Substituent | Alkene | Diastereomeric Ratio (R:S) | Conversion (%) |

|---|---|---|---|---|

| 1 | (4R)-Benzyl | 1-Hexene | 89:11 | 98 |

| 2 | (4R)-Isopropyl | 1-Hexene | 94:6 | 99 |

| 3 | (4S)-Benzyl | 1-Hexene | 12:88 | 97 |

| 4 | (4S)-Isopropyl | 1-Hexene | 7:93 | 99 |

Electrophilic Characteristics of the Bromoacetate Functional Group

The bromoacetate functional group in this compound exhibits significant electrophilic character at two key positions. Firstly, as discussed in the context of nucleophilic substitution, the α-carbon is electrophilic due to the polarization of the C-Br bond and the inductive effect of the adjacent carbonyl group. evitachem.com This makes it susceptible to attack by nucleophiles. evitachem.comsciencemadness.org

Secondly, the radical intermediate generated during atom-transfer reactions is also considered electrophilic. researchgate.netacs.org This is because the unpaired electron resides on a carbon atom that is directly attached to an electron-withdrawing ester group. This electrophilic nature dictates its reactivity, causing it to preferentially add to electron-rich alkenes. researchgate.net The use of Lewis acids further enhances this electrophilicity, making the radical even more reactive towards C=C double bonds. acs.org

Intramolecular Cyclization and Rearrangement Processes Involving the Alkene Moiety

The presence of both a radical precursor (the bromoacetate) and a radical acceptor (the terminal alkene) within the same molecule allows for intramolecular reactions. researchgate.net Specifically, this compound is a suitable substrate for atom-transfer radical cyclization (ATRC). acs.org In this process, the α-ester radical, once formed, can add intramolecularly to the terminal double bond of the undecenyl chain. ub.edu The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules and the relative stability of the resulting cyclic radical.

This type of radical cyclization is a powerful tool for constructing cyclic molecules. researchgate.net The resulting product from such a cyclization of this compound would be a substituted cyclic ester containing a bromine atom, which can be used for further synthetic transformations. dss.go.th While the specific intramolecular cyclization of this compound itself is a specialized topic, the principles are well-established through numerous studies on similar ω-unsaturated halo-compounds. researchgate.netresearchgate.net

Applications of 10 Undecenyl Bromoacetate in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The bromoacetate (B1195939) portion of 10-undecenyl bromoacetate is the primary site for several crucial carbon-carbon bond-forming reactions, allowing for chain extension and the introduction of diverse functional groups.

Reformatsky-Type Condensations for Beta-Hydroxy Ester Construction

The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc. Current time information in Bangalore, IN. In this reaction, this compound serves as the α-halo ester component. The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of the bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. Current time information in Bangalore, IN.asianpubs.org This enolate is less reactive than corresponding Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. Current time information in Bangalore, IN.

The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone substrate through a six-membered, chair-like transition state. asianpubs.org Subsequent acidic workup hydrolyzes the zinc alkoxide intermediate, yielding the final β-hydroxy ester product, which incorporates the 10-undecenyl chain. Current time information in Bangalore, IN.asianpubs.org This method is highly effective for creating complex long-chain molecules with a hydroxyl group at the beta position relative to the ester.

General Reaction Scheme for Reformatsky-Type Condensation

graph TD

subgraph Reaction

A[this compound + R-CO-R'] -- 1. Zn, Solvent

2. H₃O⁺ workup --> B{β-Hydroxy Ester};

end

style A fill:#f9f,stroke:#333,stroke-width:2px

style B fill:#ccf,stroke:#333,stroke-width:2px

Table 1: Representative Conditions for Reformatsky-Type Reactions Note: This table shows general conditions for the Reformatsky reaction, as specific examples with this compound are based on the well-established reactivity of α-bromo esters.

| Reactant 1 (α-Halo Ester) | Reactant 2 (Carbonyl) | Metal | Solvent | Temperature | Product | Ref |

| Ethyl Bromoacetate | Ketone | Zinc (activated) | Toluene | 90 °C | β-Hydroxy Ester | asianpubs.org |

| Ethyl Iodoacetate | Aldehyde | Zinc | THF | Reflux | β-Hydroxy Ester | arkat-usa.org |

| α-Halo Ester | Aldehyde/Ketone | Zinc | Benzene/Ether | Reflux | β-Hydroxy Ester | scielo.br |

Alkylation of Carbanions and Stabilized Enolates

This compound is an effective electrophile for the alkylation of carbanions and stabilized enolates, a fundamental strategy for forming new carbon-carbon bonds. sioc-journal.cn This reaction typically proceeds via an S(_N)2 mechanism, where a nucleophilic carbon attacks the electrophilic α-carbon of the bromoacetate, displacing the bromide leaving group. mdpi.commu-varna.bg

A prominent application of this reactivity is the malonic ester synthesis. sioc-journal.cnmdpi.com In this procedure, a malonic ester, such as diethyl malonate, is deprotonated with a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. sioc-journal.cnmdpi.com This enolate then reacts with this compound to yield a new, more complex diester. The resulting product can then undergo hydrolysis and decarboxylation to produce a carboxylic acid with a long undecenyl chain. mdpi.com Similarly, enolates derived from ketones or other carbonyl compounds can be alkylated with this compound, providing a direct route to introduce the undecenyl acetate (B1210297) moiety at the α-position of the carbonyl group. mu-varna.bgorgsyn.org

General Reaction Scheme for Enolate Alkylation

graph TD

subgraph Reaction

A[Enolate (from Diethyl Malonate)] -- 1. Base (e.g., NaOEt)

2. This compound --> B{Alkylated Malonic Ester};

end

style A fill:#f9f,stroke:#333,stroke-width:2px

style B fill:#ccf,stroke:#333,stroke-width:2px

```***

Table 2: General Conditions for Alkylation of Stabilized Enolates

Enolate Source Alkylating Agent Base Solvent Reaction Type Product Ref Diethyl Malonate Alkyl Halide Sodium Ethoxide (NaOEt) Ethanol Malonic Ester Synthesis Substituted Acetic Acid sioc-journal.cn Ethyl Acetoacetate Alkyl Halide Sodium Ethoxide (NaOEt) Ethanol Acetoacetic Ester Synthesis Methyl Ketone mdpi.com Ketone Primary Alkyl Halide Lithium Diisopropylamide (LDA) THF Direct Alkylation α-Alkylated Ketone mu-varna.bgorgsyn.org

Cross-Coupling Reactions Utilizing the Bromoacetate Linkage

While less common than with aryl or vinyl halides, the bromoacetate functionality can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, can be adapted for this purpose. rsc.orgresearchgate.netResearch has shown that ethyl bromoacetate can undergo a palladium-catalyzed cross-coupling with arylboronic acids. researchgate.netThis reaction is often co-catalyzed by copper(I) oxide, which facilitates the process.

researchgate.net

In this context, this compound would be expected to react similarly. The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organic group from the activated boronic acid (or a related organoboron species) is transferred to the palladium(II) center, displacing the halide.

rsc.org3. Reductive Elimination : The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology provides a pathway to synthesize α-aryl-substituted undecenyl esters, adding significant molecular complexity.

Table 3: Conditions for Palladium-Catalyzed Cross-Coupling of Bromoacetates

Based on the Suzuki-type coupling of ethyl bromoacetate.

Substrate 1 Substrate 2 Catalyst Co-catalyst Base Solvent Product Ref Ethyl Bromoacetate Arylboronic Acid Pd(OAc)₂ Cu₂O K₂CO₃ DMF Aryl Acetic Acid Ester researchgate.net Ethyl Bromodifluoroacetate Aryl Bromide Palladium Complex - Zinc NMP Aryl Difluoroacetate who.int

Heterocyclic Compound Synthesis Incorporating the Undecenyl Chain

The electrophilic nature of the bromoacetate moiety in this compound makes it an excellent alkylating agent for various heteroatoms, providing a direct route for incorporating the long, functionalizable undecenyl chain into diverse heterocyclic scaffolds.

nih.govmdpi.com

Construction of Nitrogen-Containing Heterocycles (e.g., indolinones, triazoles, thiadiazoles)

The synthesis of N-substituted heterocycles is a cornerstone of medicinal chemistry, and this compound serves as a versatile tool for this purpose.

ubbcluj.roijper.org

Indolinones: The nitrogen atom of an oxindole (B195798) (indolinone) core can be readily alkylated. nih.govresearchgate.netIn a typical reaction, the oxindole is deprotonated with a base, such as cesium carbonate or butyllithium, to form an amide anion. researchgate.netmdpi.comThis nucleophilic anion then attacks this compound in an S(_N)2 reaction, yielding an N-alkylated indolinone bearing the undecenyl acetate group. This method has been used with similar haloacetates to produce complex polyheterocyclic systems.

nih.govmdpi.com

Triazoles: The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms that can serve as nucleophiles. Alkylation of 1,2,4-triazoles with haloalkanes typically occurs at the N1 or N2 positions. nih.govBy treating a substituted 1,2,4-triazole with a base like sodium ethoxide followed by the addition of this compound, the undecenyl chain can be appended to the heterocyclic core. mdpi.comThis approach has been successfully used with ethyl bromoacetate to synthesize functionalized triazole derivatives.

mdpi.comnih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) scaffold is another important heterocycle that can be functionalized using this compound. Specifically, 2-amino-1,3,4-thiadiazoles or 1,3,4-thiadiazole-2-thiols are common precursors. ubbcluj.rosci-hub.seThe thiol group of 5-substituted-1,3,4-thiadiazole-2-thiol is readily deprotonated to form a potent nucleophile, which can then be S-alkylated with this compound in the presence of a base like potassium hydroxide. ubbcluj.roThis reaction yields a thioether linkage, tethering the undecenyl acetate moiety to the thiadiazole ring.

Table 4: Representative Alkylation Reactions for Nitrogen-Containing Heterocycle Synthesis

Heterocycle Precursor Alkylating Agent Base Solvent Product Type Ref Indirubin (Indolinone-related) Ethyl Bromoacetate Cs₂CO₃ DMF N-Alkylated Indirubin mdpi.com 4-Amino-1,2,4-triazol-3-one Ethyl Bromoacetate Sodium Ethoxide Ethanol N-Alkylated Triazolone mdpi.com 5-Amino-1,3,4-thiadiazole-2-thiol Ethyl Bromoacetate KOH Aqueous EtOH S-Alkylated Thiadiazole ubbcluj.ro

Formation of Oxygen and Sulfur Heterocycles (e.g., oxadiazoles)

Similar to nitrogen heterocycles, oxygen- and sulfur-containing rings can be functionalized via alkylation with this compound.

Oxadiazoles: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a field of significant interest. sioc-journal.cnnih.govA common synthetic route involves the preparation of a 5-substituted-1,3,4-oxadiazole-2-thiol intermediate. who.intThis thiol can be alkylated using this compound in the presence of a base like sodium hydride in a solvent such as DMF. who.intThe reaction proceeds via S-alkylation, attaching the undecenyl acetate group to the oxadiazole ring through a sulfur atom. This strategy has been successfully employed to create a variety of S-substituted oxadiazole derivatives. researchgate.netwho.intAn alternative approach involves the alkylation of a hydroxy-substituted oxadiazole, though this is less common. The synthesis often starts from an acid hydrazide, which is cyclized and then alkylated.

mdpi.com

Table 5: Representative Alkylation Reactions for Oxadiazole Synthesis

Heterocycle Precursor Alkylating Agent Base Solvent Product Type Ref 5-Benzyl-1,3,4-oxadiazole-2-thiol Substituted Bromoacetamide NaH DMF S-Alkylated Oxadiazole who.int 5-Aryl-1,3,4-oxadiazole-2-thiol Ethyl Chloroacetate (B1199739) Sodium Ethoxide Ethanol S-Alkylated Oxadiazole researchgate.net Benzotriazole Ethyl Chloroacetate K₂CO₃ - N-Alkylated Benzotriazole Acetate researchgate.net

Table of Mentioned Compounds

Compound Name 1,2,4-Triazole 1,3,4-Thiadiazole This compound 2-Amino-1,3,4-thiadiazole 5-Substituted-1,3,4-oxadiazole-2-thiol 5-Substituted-1,3,4-thiadiazole-2-thiol Aldehyde Arylboronic Acid Benzene Bromide Butyllithium Carbon-bromine Carbon-carbon Carbonyl Carboxylic acid Cesium carbonate Copper(I) oxide Diethyl malonate Diethyl ether DMF Ethanol Ethyl Acetoacetate Ethyl Bromoacetate Ethyl Iodoacetate Grignard reagents Indolinone Ketone Lithium Diisopropylamide (LDA) Malonic ester Oxadiazole Oxindole Palladium Potassium hydroxide Sodium ethoxide Sodium hydride Tetrahydrofuran (B95107) (THF) Thioether Thiol Toluene Triazole Zinc β-hydroxy ester

Derivatization for the Generation of Complex Molecular Architectures

The introduction of functional groups onto pre-existing molecular platforms is a cornerstone of creating complex molecules with tailored properties. This compound serves as a key building block in this endeavor, allowing for the covalent modification of various molecular frameworks.

Macrocycles such as resorcinarenes are foundational molecules in supramolecular chemistry, known for their ability to form host-guest complexes. bottalab.it The functionalization of their upper and lower rims is crucial for modulating their solubility, binding selectivity, and potential for further chemical elaboration. researchgate.net While direct research on the functionalization of resorc bottalab.itarenes specifically with this compound is not extensively documented in the provided search results, the principles of such a reaction can be inferred from studies on similar macrocycles like resorc science.govarenes.

The phenolic hydroxyl groups on the upper rim of resorcinarenes can be alkylated using haloacetates in the presence of a base. For instance, the phenol (B47542) groups of a tetramethoxyresorcarene have been functionalized with methyl bromoacetate using potassium carbonate as the base in acetonitrile. mdpi.com This Williamson ether synthesis approach could theoretically be applied using this compound to introduce both a reactive ester and a terminal alkene onto the resorcinarene (B1253557) scaffold.

The general reaction would proceed as follows:

Deprotonation: The phenolic hydroxyl groups of the resorcinarene are deprotonated by a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic phenoxide ions.

Nucleophilic Substitution: The phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of the carbon-bromine bond in this compound, displacing the bromide ion and forming an ether linkage.

This derivatization would yield a resorcinarene decorated with multiple undecenyl bromoacetate moieties. The terminal double bonds of the undecenyl chains could then be further modified through various olefin chemistry reactions, such as olefin metathesis, to create even larger and more complex structures, including dimers and polymers. bottalab.it The ester groups, on the other hand, provide a handle for hydrolysis to carboxylic acids or for amidation reactions, further expanding the molecular diversity.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Features | Supporting Analogy |

| Resorc[n]arene | This compound | Williamson Ether Synthesis | - Ether-linked side chains- Terminal alkene groups- Bromoacetate functional groups | Functionalization of resorc science.govarene with methyl bromoacetate mdpi.com |

The dual functionality of this compound makes it an attractive component in the design of linkers for connecting a molecule of interest (e.g., a fluorescent dye, a drug) to a targeting moiety (e.g., a peptide, an antibody) to create molecular probes or bioconjugates. science.gov The terminal alkene and the bromoacetate group allow for a two-step, controlled conjugation strategy.

The bromoacetate end of the molecule can readily react with nucleophiles such as thiols, amines, and hydroxyl groups, which are commonly found in biomolecules and other functional molecules. For example, the synthesis of various conjugates often involves the alkylation of a thiol or an amine with a bromoacetyl group. ru.nluva.nl

The undecenyl group provides a versatile handle for a variety of chemical transformations. A prominent application is in "click chemistry," particularly the thiol-ene reaction, where the alkene can react with a thiol-containing molecule in the presence of a radical initiator or light to form a stable thioether linkage. This reaction is known for its high efficiency and orthogonality to many other functional groups.

A hypothetical strategy for using this compound as a linker could be:

First Conjugation: The bromoacetate moiety is reacted with a primary molecule (e.g., a fluorescent probe containing a thiol group).

Second Conjugation: The terminal alkene of the now-conjugated undecenyl chain is then reacted with a targeting biomolecule (e.g., a cysteine residue on a protein) via a thiol-ene reaction.

This modular approach allows for the synthesis of complex conjugates with high precision. The long, flexible undecyl chain can also serve as a spacer, physically separating the two conjugated entities to minimize steric hindrance and preserve their individual functions. While direct synthesis of a linker using the complete "this compound" molecule is not explicitly detailed in the provided search results, the synthesis of linkers containing either an undecenyl group or a bromoacetate function is well-established. ru.nlscholaris.ca For instance, S-(10-undecenyl)-benzothiosulfonate has been synthesized from 11-bromo-undecene and used as a linker for probe immobilization. scholaris.ca Similarly, tert-butyl bromoacetate is a common reagent for introducing a protected carboxylic acid linker onto various molecules. acs.orgresearchgate.net

| Functional Group | Reaction Partner | Reaction Type | Application in Linker Synthesis | Relevant Analogy |

| Bromoacetate | Thiol, Amine, Hydroxyl | Nucleophilic Substitution | Attachment to a molecular probe or biomolecule | Use of tert-butyl bromoacetate in synthesis acs.orgresearchgate.net |

| Undecenyl (Alkene) | Thiol | Thiol-ene "Click" Reaction | Attachment to a targeting moiety or surface | Synthesis of S-(10-undecenyl)-benzothiosulfonate from 11-bromo-undecene scholaris.ca |

Exploration of 10 Undecenyl Bromoacetate in Polymer and Materials Science

Monomer Synthesis for Controlled Polymerization Techniques

The dual nature of 10-undecenyl bromoacetate (B1195939) allows it to be employed in polymer synthesis in two distinct ways: either by utilizing the bromoacetate group to initiate polymerization or by incorporating the entire molecule as a monomer via its terminal alkene.

Utilization as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com The control in ATRP is achieved through the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. sigmaaldrich.comcmu.edu The process is initiated by an alkyl halide, where the carbon-halogen bond is homolytically cleaved. sigmaaldrich.com

The α-bromoester functionality of 10-undecenyl bromoacetate makes it a suitable initiator for ATRP. The electron-withdrawing carbonyl group adjacent to the carbon-bromine bond facilitates the homolytic cleavage required to start the polymerization. While less reactive than α-bromoisobutyrate initiators, bromoacetate-based initiators are effective for controlling the polymerization of various monomers. nih.gov

When used as an initiator, the this compound molecule fragments, with the bromoacetate portion initiating the growth of a polymer chain and the 10-undecenyl group becoming the alpha (α) end-group of the resulting polymer. This process yields a polymer chain with a terminal alkene at one end and a halogen (bromine) at the other, creating a valuable telechelic macromonomer for further reactions.

Incorporation into Main Chain or Side Chain Polymers via the Unsaturated Linkage

The terminal double bond of this compound allows it to act as a monomer in various addition and step-growth polymerization reactions. This approach incorporates the entire molecule into the polymer structure, resulting in macromolecules with pendant bromoacetate groups along the polymer backbone.

Several polymerization techniques can utilize the undecenyl group:

Radical Polymerization: this compound can be copolymerized with other vinyl monomers (e.g., styrenes, acrylates) using conventional or controlled radical techniques like ATRP or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.com This results in a random or block copolymer with pendant side chains carrying the reactive bromoacetate functionality.

Ring-Opening Metathesis Polymerization (ROMP): While not a terminal alkene in the strictest sense for direct homopolymerization via ROMP, it can be used in Acyclic Diene Metathesis (ADMET) polymerization or copolymerized with cyclic olefin monomers like norbornene or cyclooctene (B146475) derivatives. ethz.ch This method is particularly effective for creating polymers with regularly spaced functional side chains.

Thiol-ene Radical Addition: The terminal alkene can react efficiently with multifunctional thiols in a "click" chemistry process to build up polymer chains. This step-growth mechanism allows for the synthesis of linear or cross-linked materials under mild conditions.

The result of these polymerizations is a "scaffold" polymer, where the bromoacetate groups serve as handles for further chemical transformation. cmu.edu

| Polymerization Technique | Role of this compound | Resulting Polymer Structure |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Linear polymer with a terminal undecenyl group at the α-end and a bromine at the ω-end. |

| Radical Copolymerization (e.g., with Styrene) | Comonomer | Linear copolymer with pendant undecenyl bromoacetate side chains. |

| Acyclic Diene Metathesis (ADMET) | Monomer (diene) | Linear polymer with bromoacetate groups incorporated into the main chain via ester linkages. |

Post-Polymerization Functionalization Strategies

Post-polymerization modification is a powerful strategy that allows for the synthesis of a diverse library of functional polymers from a single, common precursor polymer. Polymers synthesized to contain this compound units, either at the chain end or as pendant groups, are ideal candidates for such modifications. The bromoacetate group is a versatile electrophilic handle for a wide range of nucleophilic substitution reactions. nih.gov

The carbon-bromine bond in the bromoacetate moiety is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion and the covalent attachment of a new functional group. This allows for the precise installation of chemical functionalities that might not be compatible with the initial polymerization conditions. cmu.edu

Key functionalization reactions include:

Azide (B81097) Substitution: Reaction with sodium azide introduces an azide group, which is a key participant in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) "click" chemistry. This allows for the efficient attachment of alkyne-modified molecules, such as peptides, fluorophores, or drugs.

Amine Substitution (Aminolysis): Primary and secondary amines can displace the bromide to form secondary or tertiary amine linkages, respectively. This is a common method for attaching bioactive molecules or changing the solubility and charge of the polymer. mdpi.com

Thiol Substitution: Thiols react readily with the bromoacetate group to form stable thioether bonds. This "thio-bromo" click reaction is highly efficient and can be used to immobilize thiol-containing biomolecules. nih.gov

Carboxylate Substitution: Carboxylic acids, in the presence of a base, can act as nucleophiles to form an ester linkage, providing another route to functionalization.

This modular approach enables the fine-tuning of material properties by simply changing the nucleophile used in the modification step. nih.govrsc.org

| Nucleophile | Functional Group Introduced | Resulting Linkage | Potential Application |

| Sodium Azide (NaN₃) | Azide (-N₃) | Carbon-Azide | Click chemistry, bioconjugation |

| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | Amine | pH-responsive materials, drug delivery |

| Thiol (R-SH) | Thioether (-S-R) | Thioether | Bioconjugation, hydrogel formation |

| Carboxylate (R-COO⁻) | Ester (-O-C(O)-R) | Ester | Modifying hydrophilicity/hydrophobicity |

Design and Fabrication of Functional Soft Materials

The true utility of this compound is realized in its application to create functional soft materials with tailored properties. Soft materials, such as hydrogels, elastomers, and responsive polymer films, are characterized by their ability to respond to external stimuli and their complex, often hierarchical, structures. The unique bifunctionality of this compound provides multiple pathways to design and fabricate such advanced materials.

Polymer Brushes and Surface Modification: By first anchoring the undecenyl group to a surface (e.g., via hydrosilylation onto silica (B1680970) or radical addition to a polymer film), the bromoacetate group is exposed outwards. These surface-tethered initiators can then be used to grow polymer brushes via surface-initiated ATRP (SI-ATRP). nih.gov This creates densely functionalized surfaces with applications in biocompatible coatings, sensors, and controlled adhesion.

Cross-linked Networks and Hydrogels: Polymers containing pendant bromoacetate groups can be cross-linked by adding difunctional nucleophiles (e.g., diamines, dithiols). This reaction forms a stable three-dimensional network. If the polymer backbone is hydrophilic, the resulting network can swell in water to form a hydrogel. The properties of this hydrogel (e.g., swelling ratio, mechanical strength, degradability) can be precisely controlled by the initial polymer's molecular weight and the density of the bromoacetate groups.

Stimuli-Responsive Materials: By using post-polymerization modification to introduce stimuli-responsive moieties, materials can be designed to change their properties in response to environmental triggers like pH, temperature, or light. For example, attaching a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) or a pH-sensitive amine can create "smart" materials for applications in drug delivery and soft robotics. nih.gov

Drug Delivery Vehicles: The bromoacetate handle can be used to covalently attach drug molecules to a polymer backbone. nih.gov The drug can be linked via a cleavable bond (e.g., an ester or disulfide) that breaks under specific physiological conditions (like low pH in a tumor or high glutathione (B108866) concentration inside a cell), leading to targeted drug release.

The combination of controlled polymerization and efficient post-polymerization modification afforded by this compound as a building block empowers material scientists to design and fabricate a vast range of sophisticated soft materials from the ground up.

Investigating the Biochemical and Biological Research Potential of 10 Undecenyl Bromoacetate Analogues

Role in Pheromone Analogues and Their Electrophysiological Activity

The structural similarity of 10-undecenyl bromoacetate (B1195939) analogues to certain insect sex pheromones, which are often long-chain acetates, has led to their investigation as potential modulators of insect behavior. The bromoacetate functional group, in particular, has been studied for its effects on the electrophysiological responses of insect antennae.

Research on the corn stalk borer, Sesamia nonagrioides, has explored the electrophysiological activity of various halogenated analogues of its primary sex pheromone component. researchgate.net In these studies, a bromoacetate analogue was synthesized and tested for its ability to elicit an electroantennogram (EAG) response and to inhibit the perception of the natural pheromone. researchgate.netresearchgate.net While fluoroacetate (B1212596) derivatives showed significant EAG activity, the bromoacetate analogue elicited a lower response. researchgate.net However, in laboratory assays, the bromoacetate analogue demonstrated inhibitory effects on pheromone perception, similar to chloroacetate (B1199739) derivatives. researchgate.netresearchgate.net Field studies further revealed that the bromo derivative could significantly disrupt the pheromone-mediated attraction of the corn borer. researchgate.netresearchgate.net

In another study focusing on the diamondback moth, Plutella xylostella, a series of haloacetate analogues of the pheromone component (Z)-11-hexadecenyl acetate (B1210297) were synthesized and evaluated. nih.gov The bromoacetate analogues were found to be essentially inactive in eliciting an EAG response compared to the natural pheromone and its fluorinated counterparts. nih.gov This suggests that the steric bulk of the bromine atom may negatively impact the binding of the analogue to the olfactory receptors on the male moth's antennae. nih.gov

Furthermore, these haloacetate analogues were tested for their ability to inhibit antennal esterases, enzymes responsible for the degradation of pheromone molecules. nih.gov The bromoacetate analogues (BrAc and Br2Ac) showed some inhibitory activity, although they were less potent than the fluorinated and chlorinated analogues. nih.gov The study concluded that steric size is a key factor influencing the interaction of these analogues with both receptor proteins and catabolic enzymes. nih.gov

The following table summarizes the electrophysiological and inhibitory activities of bromoacetate pheromone analogues in different insect species based on published research findings.

| Insect Species | Pheromone Analogue Type | Electrophysiological Activity (EAG) | Inhibitory Effect on Pheromone Perception | Reference(s) |

| Sesamia nonagrioides (Corn Stalk Borer) | Bromoacetate analogue | Low intrinsic activity | Significant disruption in field tests | researchgate.netresearchgate.net |

| Plutella xylostella (Diamondback Moth) | Bromoacetate analogues (mono- and di-) | Essentially inactive | Moderate inhibition of antennal esterase | nih.gov |

These findings highlight the potential of bromoacetate-containing compounds, such as analogues derived from 10-undecenyl bromoacetate, as tools for studying insect olfaction and as potential agents for pest management through mating disruption.

Synthetic Precursors for Metabolite Standards in Fatty Acid Metabolism Studies

The study of inborn errors of fatty acid metabolism often requires the use of stable isotope-labeled internal standards for accurate quantification of metabolites in biological samples. The synthesis of these standards can be a complex process, often starting from commercially available precursors that can be chemically modified.

While there is no direct literature on the use of this compound for this purpose, its structure suggests its potential as a starting material for the synthesis of certain long-chain fatty acid metabolite standards. For instance, a study on the preparation of standards for 3-hydroxydodecanedioic acid, a key metabolite in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, utilized an unsaturated carboxylic acid as a starting material. umsl.edu The synthetic scheme involved modifications of the carbon chain to introduce the desired functional groups. umsl.edu

Given that this compound can be readily converted to 10-undecenoic acid, it could serve as a precursor in similar synthetic strategies. The terminal double bond provides a reactive handle for chain extension or functional group manipulation, while the ten-carbon chain forms the backbone of the target metabolite. The development of quantitative methods for such metabolites is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. umsl.edu

The general process of fatty acid activation, which is a prerequisite for their metabolism, involves their conversion to acyl-CoA thioesters by acyl-CoA synthetases. aocs.orgnih.gov The synthesis of metabolite standards is essential for studying these complex metabolic pathways. aocs.orgplos.org

The potential synthetic utility of this compound as a precursor is summarized in the table below, based on analogous synthetic strategies for fatty acid metabolite standards.

| Potential Target Metabolite Class | Relevant Structural Features of Precursor | Potential Synthetic Transformations | Reference for Analogous Synthesis |

| Long-chain hydroxydicarboxylic acids | Terminal double bond, long aliphatic chain | Oxidation of double bond, introduction of hydroxyl group | umsl.edu |

| Other modified long-chain fatty acids | Terminal double bond for chain modification | Various functional group interconversions | N/A |

It is important to note that this application is speculative and would require dedicated synthetic research to validate the utility of this compound as a precursor for these specific metabolite standards.

Development of Enzyme Inhibitors or Receptor Ligands

The bromoacetate functional group is a well-known reactive moiety that can act as an affinity label, forming a covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in the active site of enzymes or binding pockets of receptors. nih.gov This property, combined with the long lipophilic undecenyl chain, makes analogues of this compound interesting candidates for the development of targeted inhibitors and ligands.

Enzyme Inhibitors:

Long-chain alkyl compounds have been investigated as inhibitors for various enzymes involved in lipid metabolism. For example, studies on porcine pancreatic cholesterol esterase and Pseudomonas species lipase (B570770) have evaluated the inhibitory effects of alkyl-N-phenyl carbamates and thiocarbamates. nih.gov These studies revealed that the hydrophobicity and steric properties of the alkyl chain are critical for binding to the second alkyl-chain-binding site of these enzymes. nih.gov Given its long alkyl chain, a derivative of this compound could be designed to target such enzymes.

Furthermore, bromoacetate-containing compounds have been used in the synthesis of inhibitors for other enzyme classes. For instance, calixarene (B151959) derivatives treated with alkyl bromoacetates have been synthesized and investigated as inhibitors of carbonic anhydrases. researchgate.net

Receptor Ligands:

Nuclear receptors are a large family of ligand-activated transcription factors that regulate a wide array of physiological processes, and many are targeted for drug discovery. nih.govotavachemicals.com Several nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and the vitamin D receptor (VDR), bind to fatty acids and their derivatives. nih.goveuropa.eu The development of selective nuclear receptor modulators is an active area of research. otavachemicals.com

The synthesis of novel nuclear receptor ligands often involves the use of building blocks that can be elaborated into more complex structures. For example, tert-butyl bromoacetate has been used in the synthesis of ligands based on the GW0742 scaffold, targeting PPARδ and VDR. nih.gov The undecenyl chain of this compound could provide the necessary lipophilicity to interact with the ligand-binding domains of these receptors, while the bromoacetate group could be used for covalent modification studies or as a precursor for other functional groups.

Fatty acid-binding proteins (FABPs) are another class of proteins that are crucial for the intracellular trafficking of fatty acids and are implicated in various metabolic diseases. harvard.edumdpi.com Small molecule inhibitors of FABPs are being actively pursued as potential therapeutics. mdpi.com The structural similarity of this compound analogues to long-chain fatty acids suggests they could be explored as potential ligands or inhibitors for FABPs. The bromoacetyl group could serve as a reactive probe to identify binding site residues. nih.gov

The table below outlines the potential of this compound analogues in developing enzyme inhibitors and receptor ligands.

| Target Class | Rationale for Potential Interaction | Potential Application | Reference(s) for Analogous Compounds |

| Lipid-metabolizing enzymes (e.g., lipases, esterases) | The long alkyl chain mimics natural substrates; the bromoacetate group can act as an affinity label. | Irreversible inhibition for mechanistic studies. | nih.gov |

| Nuclear Receptors (e.g., PPARs, VDR) | The lipophilic chain can interact with the ligand-binding domain. | Development of selective receptor modulators. | nih.goveuropa.eu |

| Fatty Acid-Binding Proteins (FABPs) | Structural similarity to endogenous fatty acid ligands. | Probing ligand-binding sites and developing inhibitors. | harvard.edumdpi.comnih.gov |

The exploration of this compound and its derivatives in these areas could lead to the discovery of novel chemical probes and potential therapeutic agents.

Analytical Methodologies for Characterization and Quantification of 10 Undecenyl Bromoacetate

Advanced Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural determination of 10-undecenyl bromoacetate (B1195939). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the key functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of 10-undecenyl bromoacetate. Both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum shows characteristic signals for the vinyl protons of the terminal double bond, the methylene (B1212753) protons adjacent to the ester oxygen and the bromine atom, and the long alkyl chain. A key signal is the singlet for the two protons of the bromoacetyl moiety (Br-CH₂ -C=O) and the triplet for the methylene group attached to the ester oxygen (-O-CH₂ -). scholaris.ca The terminal vinyl group gives rise to a distinct pattern of multiplets. scispace.com

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Distinct signals are observed for the carbonyl carbon of the ester, the carbon attached to the bromine, the carbons of the double bond, the carbon adjacent to the ester oxygen, and the carbons of the polymethylene chain. scispace.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity | Integration |

| Br-CH₂ -COO- | 3.84 | s |

| -COO-C H₂- | 4.16 | t |

| C H₂=CH- | 4.90 - 5.05 | m |

| CH₂=C H- | 5.75 - 5.85 | m |

| -CH₂-CH=CH₂ | 2.04 | m |

| -COO-CH₂-C H₂- | 1.65 | p |

| -(CH₂)₆- | 1.25 - 1.40 | m |

| Br-CH₂-C OO- | - | - |

Note: Predicted values are based on data from analogous compounds such as methyl 10-undecenoate and various bromoacetates. scispace.comchemicalbook.comchemicalbook.com 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet, and 'm' denotes multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum displays prominent absorption bands corresponding to the vibrations of specific bonds. tdl.orgtandfonline.com

C=O Stretch: A strong, sharp absorption band appears for the ester carbonyl group.

C-O Stretch: A distinct band is observed for the stretching vibration of the ester C-O bond.

C=C Stretch: A weaker absorption indicates the presence of the carbon-carbon double bond.

=C-H Bending: Out-of-plane bending vibrations for the terminal alkene protons are also visible.

C-H Stretch: Bands corresponding to sp² and sp³ hybridized C-H bonds are present.

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region of the spectrum.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1650 | Medium-Weak |

| Ester (C-O) | Stretch | 1150 - 1250 | Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Alkene =C-H | Stretch | 3070 - 3090 | Medium |

| Alkene =C-H | Bend (out-of-plane) | 910 & 990 | Strong |

| Alkyl C-Br | Stretch | 500 - 600 | Medium-Strong |

Note: Values are based on typical ranges for these functional groups. scispace.comscielo.org.za

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electron ionization (EI) would likely lead to fragmentation, making the molecular ion peak less abundant. Key fragments would arise from the cleavage of the ester bond and loss of the bromine atom. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula with high accuracy. researchgate.net

Chromatographic Separation Methods (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials (e.g., 10-undecen-1-ol), and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. copernicus.org The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. scispace.com

Principle: Separation occurs as the analyte partitions between the inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the inside of a long, thin column. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.

Application: GC is well-suited for purity assessment and quantification of this compound. A common detector is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For analysis, the sample is typically dissolved in a volatile organic solvent like ethyl acetate (B1210297) or hexane. phcog.com Derivatization is generally not necessary for this compound. jfda-online.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for non-volatile or thermally labile compounds, although this compound is also amenable to GC. openaccessjournals.combasicmedicalkey.com

Principle: HPLC uses a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org

Modes of Separation: For a molecule with the polarity of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol (B129727)/water. The nonpolar analyte is retained on the column and elutes based on its hydrophobicity.

Detection: A UV detector is suitable for detection, as the ester carbonyl group provides a chromophore, although with a low wavelength maximum.

Hyphenated Analytical Techniques (GC-MS, LC-MS/MS, LC-HRMS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification of volatile and semi-volatile organic compounds. phcog.comnih.gov It couples a gas chromatograph directly to a mass spectrometer.

Process: As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are then separated by their mass-to-charge ratio, providing a mass spectrum for each eluting peak. scholaris.ca

Advantages: This technique provides both the retention time (a chromatographic parameter) and a mass spectrum (a structural fingerprint) for this compound. soton.ac.uk The mass spectrum can be compared to spectral libraries for confirmation of identity. GC-MS is invaluable for identifying impurities and reaction byproducts in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines liquid chromatography with two stages of mass analysis. measurlabs.comnih.gov

Process: After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the first mass spectrometer, which selects the molecular ion (precursor ion) of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer. measurlabs.com

Advantages: LC-MS/MS offers exceptional selectivity and very low detection limits. lcms.cz By monitoring a specific fragmentation pathway (a selected reaction monitoring, SRM, transition), it can quantify the target compound with high accuracy, even in complex matrices. This is particularly useful for trace-level analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS couples HPLC with a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap analyzer).

Advantages: This technique provides the accurate mass of the eluting compounds, often with sub-ppm mass accuracy. researchgate.net This allows for the confident determination of the elemental formula of this compound and any related impurities without the need for authentic reference standards for each impurity. LC-HRMS is a powerful tool for metabolite identification, forced degradation studies, and characterization of unknown compounds in a sample mixture. nih.gov

Catalytic Applications and Mechanistic Insights Involving 10 Undecenyl Bromoacetate

Investigation as a Ligand or Pre-catalyst in Transition Metal Catalysis

The direct use of 10-undecenyl bromoacetate (B1195939) as a ligand or pre-catalyst in transition metal catalysis is not extensively documented in scientific literature. A ligand typically binds to a metal center to form a stable complex that then engages in the catalytic cycle. nih.gov While 10-undecenyl bromoacetate possesses potential coordinating sites—the π-system of the double bond and the lone pair electrons on the oxygen and bromine atoms—its inherent reactivity often precludes its use as a stable, spectator ligand.

The carbon-bromine bond in the bromoacetate moiety is susceptible to oxidative addition by low-valent transition metals, a fundamental step in many cross-coupling reactions. mdpi.com This reactivity means the molecule is more likely to be transformed (i.e., act as a substrate) rather than to stabilize the catalyst.

However, it is conceivable that under specific conditions or with certain metals, the molecule could form a transient complex that acts as a pre-catalyst. More plausibly, this compound could be chemically modified to create more robust ligands. For instance, the terminal alkene could serve as a synthetic handle to introduce strongly coordinating groups like phosphines or N-heterocyclic carbenes, which are mainstays in homogeneous catalysis. Similarly, the bromoacetate group could be substituted with a chelating moiety. For example, bipyridine, a privileged ligand in transition metal catalysis, can be introduced into structures via its bromomethyl derivatives. mdpi.com

Substrate in Catalytic Transformations (e.g., electrophilic bromination facilitated by catalysts)

The most significant catalytic relevance of this compound is its function as a substrate, where catalysts are employed to selectively modify one of its functional groups. The prompt's mention of "electrophilic bromination" is noteworthy; however, since the molecule already contains bromine, it would typically be a product of bromination, not a substrate for it. Instead, it serves as a substrate in reactions that target either the terminal alkene or the bromoacetate group.

The α-bromoester functionality is a key reactive site. It can act as an initiator in Atom Transfer Radical Polymerization (ATRP) or participate in photoredox-catalyzed reactions. For instance, studies on the photoredox carbobromination of unactivated alkenes use α-bromocarbonyl compounds as reagents. researchgate.netnih.govchemrxiv.orgpsu.edu In a proposed catalytic cycle for such reactions, the α-bromoester is reduced by an excited photocalyst to generate a carbon-centered radical, which then adds to an alkene. nih.gov This demonstrates the catalytic activation of the C-Br bond.

Furthermore, the bromoacetate group is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions. Palladium catalysts, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds by coupling organic halides with various partners. mdpi.comsigmaaldrich.com The terminal alkene of this compound is also a prime target for catalytic transformations, including hydrogenation, hydroformylation, and olefin metathesis. mdpi.comresearchgate.net

Below is a table summarizing potential catalytic transformations using this compound as a substrate.

| Reaction Type | Functional Group Targeted | Catalyst Type (Example) | Potential Product Class |

| Suzuki Coupling | Bromoacetate | Palladium complexes | Aryl- or vinyl-substituted acetates |

| Heck Coupling | Terminal Alkene | Palladium complexes | Substituted alkenes |

| Atom Transfer Radical Addition | Bromoacetate & Alkene | Copper or Ruthenium complexes | Cyclized or adduct products |

| Photoredox Catalysis | Bromoacetate | Iridium or Ruthenium photocalysts | Radically functionalized products |

| Olefin Metathesis | Terminal Alkene | Grubbs' (Ruthenium) or Schrock (Molybdenum) catalysts | Dimerized or cross-metathesis products |

| Catalytic Hydrogenation | Terminal Alkene | Palladium on Carbon (Pd/C), Wilkinson's catalyst | 11-Bromoundecyl acetate (B1210297) |

Computational Chemistry Approaches to Elucidating Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and the origins of selectivity in catalysis. sumitomo-chem.co.jpmdpi.comuu.nltennessee.edu While specific DFT studies on this compound are not prominent, the methods are broadly applicable to its reactions. Computational approaches can provide insights that are difficult to obtain through experiments alone. sumitomo-chem.co.jp

For a transition-metal-catalyzed reaction involving this compound, DFT could be used to:

Analyze Reaction Mechanisms: Researchers can map the entire potential energy surface of a catalytic cycle, identifying the structures and energies of intermediates and transition states. sumitomo-chem.co.jp For example, in a Suzuki coupling, DFT could elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. sumitomo-chem.co.jp

Predict Selectivity: By comparing the activation barriers for different reaction pathways, computational models can predict chemoselectivity (e.g., reaction at the alkene vs. the C-Br bond), regioselectivity, and stereoselectivity. frontiersin.org

Rational Catalyst Design: DFT calculations can help in understanding how the electronic and steric properties of ligands influence the catalyst's activity and selectivity. nih.gov This knowledge guides the development of new, more efficient catalysts for specific transformations. uu.nl

DFT has been successfully applied to study the regioselectivity of reactions involving bromoacetate derivatives researchgate.net and to validate experimental findings in reactions using bromoacetate precursors. acs.org These computational studies are crucial for moving beyond trial-and-error approaches toward the rational design of catalytic systems. uu.nl

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic analysis of cross-coupling reactions | Energetics of elementary steps (e.g., oxidative addition), transition state structures, role of ligands. sumitomo-chem.co.jp |

| Time-Dependent DFT (TD-DFT) | Photoredox catalysis studies | Excited state properties of photocatalysts, electron transfer processes, validation of experimental spectra. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis (if applicable) | Modeling of the enzyme active site, substrate binding, and rationalization of stereoselectivity. frontiersin.org |

Concluding Remarks and Future Research Perspectives

Current Limitations and Challenges in the Research of 10-Undecenyl Bromoacetate (B1195939)

Despite its potential, the widespread application of 10-undecenyl bromoacetate is hindered by several challenges. The primary limitations revolve around the precise control of polymerization reactions and potential side reactions associated with its dual functionality.

One of the main challenges lies in controlling the reactivity of the two functional groups independently. During polymerization or other chemical transformations, the terminal double bond and the bromoacetate group can both participate in reactions, leading to undesired cross-linking or side products. For instance, in Atom Transfer Radical Polymerization (ATRP), the bromoacetate group acts as an initiator, while the terminal alkene can also react, potentially leading to branched or cross-linked polymers instead of linear chains. This lack of selectivity can complicate the synthesis of well-defined polymer architectures. acs.org

Furthermore, the long, flexible undecenyl chain can introduce steric hindrance, affecting reaction kinetics and the accessibility of the reactive sites. This can be particularly challenging in surface-initiated polymerizations, where a high grafting density is desired. The stability of the bromoacetate group can also be a concern, as it may be susceptible to hydrolysis or other degradation pathways under certain reaction conditions, especially in protic media. cmu.edu This can lead to a loss of initiating sites and a decrease in polymerization efficiency.

Another significant challenge is the potential for intramolecular cyclization, where the two reactive ends of the molecule react with each other, leading to the formation of cyclic byproducts. This can reduce the yield of the desired linear polymer or functionalized molecule. The purification of products derived from this compound can also be complex due to the presence of unreacted starting material, cyclic byproducts, and polymers with varying architectures.

Finally, the commercial availability and cost of this compound can be a limiting factor for large-scale applications, driving the need for more efficient and cost-effective synthetic routes.

Emerging Synthetic Methodologies and Innovative Reaction Pathways

To overcome the challenges associated with this compound, researchers are exploring innovative synthetic methodologies and reaction pathways that offer greater control and versatility.

Atom Transfer Radical Polymerization (ATRP): ATRP has emerged as a powerful technique for the synthesis of well-defined polymers from initiators containing a carbon-halogen bond. ffhdj.com this compound is a suitable initiator for ATRP, allowing for the growth of polymer chains from the bromoacetate end. Recent advancements in ATRP, such as the use of more active catalyst systems and controlled polymerization conditions, are helping to mitigate the challenges of side reactions involving the terminal alkene. acs.orgcmu.edu Surface-initiated ATRP (SI-ATRP) using initiators similar to this compound has been successfully employed to graft polymer brushes from various substrates, creating surfaces with tailored properties. nih.govnih.gov

Click Chemistry: The terminal alkene of this compound makes it an ideal candidate for "click" chemistry reactions, particularly the thiol-ene reaction. This reaction is highly efficient, proceeds under mild conditions, and exhibits high functional group tolerance. wikipedia.org The thiol-ene reaction can be used to attach a wide variety of thiol-containing molecules to the terminal double bond, providing a straightforward method for the synthesis of functionalized materials and bioconjugates. wikipedia.orgmagtech.com.cn This approach allows for the late-stage functionalization of polymers and surfaces prepared using the bromoacetate initiator.

Ring-Opening Polymerization (ROP): The bromoacetate group can be converted to a hydroxyl group, which can then initiate the ring-opening polymerization of cyclic esters like ε-caprolactone. This allows for the synthesis of block copolymers with both a polyacrylate block (from ATRP) and a polyester (B1180765) block (from ROP), leading to materials with a unique combination of properties. rsc.org

Intramolecular Cyclization: While often considered a side reaction, controlled intramolecular cyclization of this compound derivatives can be a powerful tool for the synthesis of bioactive heterocyclic compounds. nih.gov By carefully designing the reaction conditions, it is possible to favor the formation of specific cyclic structures with potential applications in medicinal chemistry.

| Synthetic Methodology | Description | Key Advantages |

| Atom Transfer Radical Polymerization (ATRP) | Controlled radical polymerization initiated by the bromoacetate group. | Precise control over polymer molecular weight and architecture. |

| Thiol-Ene Click Chemistry | Efficient reaction between the terminal alkene and a thiol-containing molecule. | High efficiency, mild reaction conditions, and broad functional group tolerance. |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic esters initiated by a hydroxyl group derived from the bromoacetate. | Synthesis of block copolymers with diverse properties. |